

Application Notes and Protocols: Investigating Meropenem Synergy with Other Antibiotics In Vitro

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Compound of Interest

Compound Name: Meropenem

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Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant challenge to global health. **Meropenem**, a broad-spectrum carbapenem antibiotic, is a critical last-line agent for treating severe bacterial infections. However, increasing resistance to **meropenem** necessitates the exploration of combination therapies to enhance its efficacy. This document provides detailed protocols and data on the in vitro synergistic interactions of **meropenem** with other antibiotics, offering a valuable resource for researchers investigating novel antimicrobial strategies.

The primary mechanisms of **meropenem** synergy often involve a multi-pronged attack on the bacterial cell. For instance, agents like colistin can disrupt the outer membrane of Gram-negative bacteria, thereby facilitating **meropenem**'s access to its target, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis^{[1][2]}. Similarly, aminoglycosides can cause membrane disruption, enhancing the uptake of **meropenem**^{[3][4]}. Another successful strategy involves the co-administration of β -lactamase inhibitors, such as vaborbactam, which protect **meropenem** from degradation by bacterial enzymes like *Klebsiella pneumoniae* carbapenemase (KPC)^{[5][6][7][8]}.

Data Presentation: Meropenem In Vitro Synergy

The following tables summarize quantitative data from various studies on the synergistic effects of **meropenem** with other antibiotics against different bacterial species.

Table 1: Synergy of **Meropenem** with Various Antibiotics Determined by Checkerboard Assay

Combination	Bacterial Species	Number of Isolates	Synergy Rate (%)	Additive/Indifferent Rate (%)	Antagonism Rate (%)	Reference
Meropenem + Colistin	Acinetobacter baumannii	189	58.8	41.2	0	[9]
Meropenem + Colistin	Acinetobacter baumannii	25	72	28	0	[10]
Meropenem + Polymyxin B	Acinetobacter baumannii	99	37.0	63.0	0	[9]
Meropenem + Amikacin	Pseudomonas aeruginosa	-	~36	-	-	[3]
Meropenem + Gentamicin	Carbapenem-resistant Escherichia coli	19	84.2	-	-	
Meropenem + Streptomycin	Carbapenem-resistant Escherichia coli	19	84.2	-	-	
Meropenem + Kanamycin	Carbapenem-resistant Escherichia coli	19	79.0	-	-	
Meropenem +	Carbapenem-resistant	19	79.0	-	-	

Tobramycin	Resistant Escherichi a coli					
Meropene m + Amikacin	Carbapene m- Resistant Escherichi a coli	19	68.4	-	-	
Meropene m + Vaborbacta m with Ceftazidim e	Extensively Drug- Resistant Acinetobac ter baumannii	-	45.5	54.5	0	[11]
Meropene m + Vaborbacta m with Gentamicin	Extensively Drug- Resistant Acinetobac ter baumannii	-	36.4	63.6	0	[11]

Table 2: Synergy of **Meropenem** with Various Antibiotics Determined by Time-Kill Assay

Combination	Bacterial Species	Number of Isolates	Synergy Rate (%)	Bactericidal Rate (%)	Reference
Meropenem + Colistin	Carbapenem-Resistant Acinetobacter baumannii	50	90	86	[12]
Meropenem + Tigecycline	Carbapenem-Resistant Acinetobacter baumannii	50	64	56	[12]
Meropenem + Polymyxin B	Acinetobacter baumannii	30	98.3	-	[9]
Meropenem + Rifampicin	Acinetobacter baumannii	20	89.4	-	[9]
Meropenem + Colistin	Acinetobacter baumannii	132	60.4	-	[9]
Meropenem + Sulbactam	Acinetobacter baumannii	69	54.8	-	[9]

Experimental Protocols

Checkerboard Synergy Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Materials:

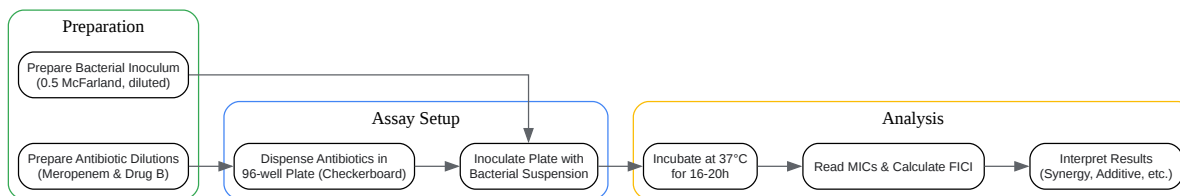
- 96-well microtiter plates
- Bacterial isolates
- Mueller-Hinton Broth (MHB)

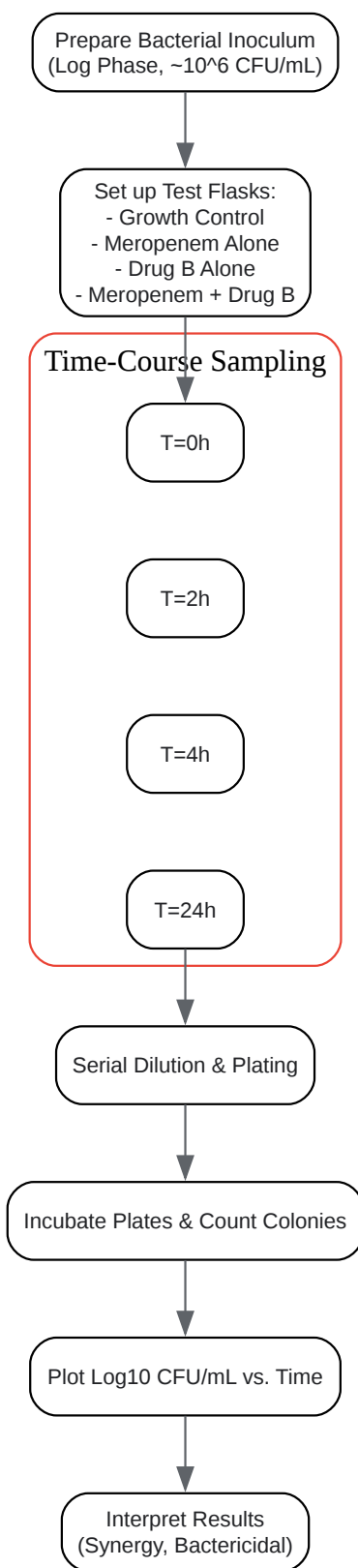
- **Meropenem** and other antibiotic stock solutions
- Sterile 0.9% sodium chloride
- McFarland turbidity standards (0.5)
- Incubator (35-37°C)
- Micropipettes and sterile tips

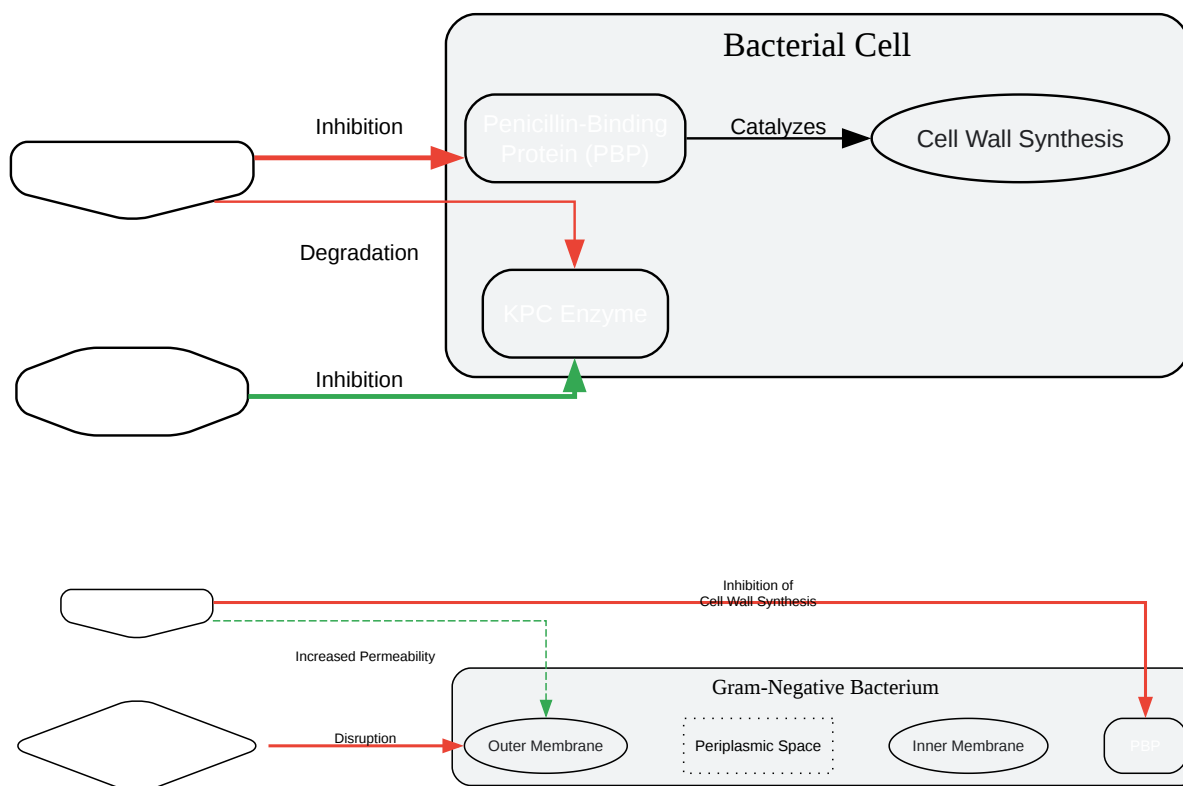
Procedure:

- Bacterial Inoculum Preparation:
 - From an overnight culture plate, select one or two colonies and suspend them in sterile 0.9% sodium chloride.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard ($\sim 1 \times 10^8$ CFU/mL).
 - Dilute the adjusted suspension 1:100 in MHB to obtain a starting inoculum of $\sim 1 \times 10^6$ CFU/mL[13]. A final dilution in the plate will result in $\sim 5 \times 10^5$ CFU/mL.
- Antibiotic Dilution Plate Preparation:
 - Prepare serial twofold dilutions of **meropenem** and the second antibiotic in MHB in separate tubes or deep-well plates. The concentration range should typically span from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each antibiotic.
 - Dispense 50 μ L of MHB into each well of a 96-well microtiter plate[14].
 - Add 50 μ L of the highest concentration of **meropenem** to the first column of wells and perform serial dilutions across the rows.
 - Similarly, add 50 μ L of the highest concentration of the second antibiotic to the first row of wells and perform serial dilutions down the columns. This creates a gradient of both antibiotics across the plate.

- Inoculation and Incubation:
 - Inoculate each well with 100 μ L of the prepared bacterial inoculum ($\sim 5 \times 10^5$ CFU/mL final concentration)[14].
 - Include a growth control (no antibiotics) and sterility controls (no bacteria).
 - Incubate the plate at 35-37°C for 16-20 hours.
- Data Analysis and Interpretation:
 - After incubation, visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination.
 - Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
$$\text{FICI} = (\text{MIC of Meropenem in combination} / \text{MIC of Meropenem alone}) + (\text{MIC of second antibiotic in combination} / \text{MIC of second antibiotic alone})$$
 - Interpret the FICI values as follows:
 - Synergy: $\text{FICI} \leq 0.5$
 - Additive/Indifference: $0.5 < \text{FICI} \leq 4$
 - Antagonism: $\text{FICI} > 4$ [14][15]







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